molecular formula C33H60O6Sm B099256 Samarium;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 15492-50-9

Samarium;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B099256
CAS No.: 15492-50-9
M. Wt: 703.2 g/mol
InChI Key: NDCAZNNQOPBNMH-LWTKGLMZSA-N
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Description

Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.

Common Reagents and Conditions:

    Reduction: Not commonly involved in reduction reactions.

    Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.

Major Products:

    Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.

    Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.

Biology and Medicine:

    Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.

Mechanism of Action

The compound acts primarily as a ligand, coordinating with metal ions to form stable complexes. The bidentate nature of 2,2,6,6-tetramethylheptane-3,5-dione allows it to form strong bonds with metal ions, stabilizing them and enhancing their reactivity in various chemical processes .

Comparison with Similar Compounds

    Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.

    1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.

    3,5-Heptanedione: Similar structure but different reactivity and applications.

Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .

Properties

CAS No.

15492-50-9

Molecular Formula

C33H60O6Sm

Molecular Weight

703.2 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium

InChI

InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

NDCAZNNQOPBNMH-LWTKGLMZSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm]

Origin of Product

United States

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